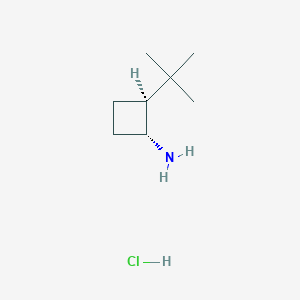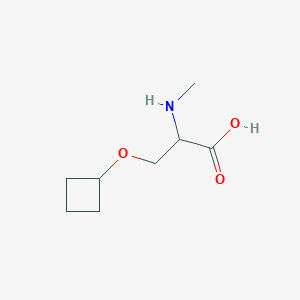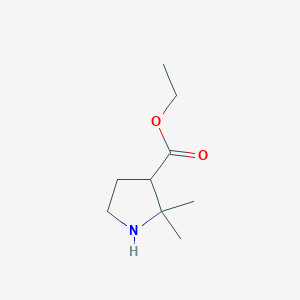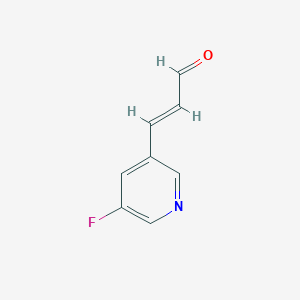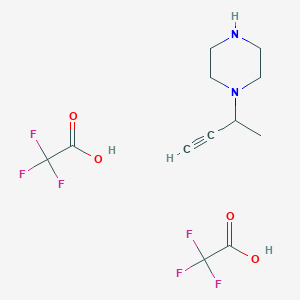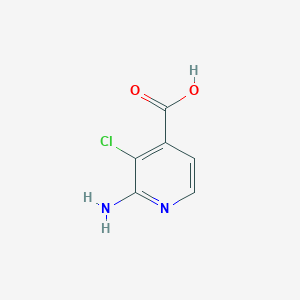![molecular formula C12H17F3N4O3 B13512934 2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylamino group, a pyrimidinyl moiety, and a propanamide backbone, combined with trifluoroacetic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyrimidine with a suitable alkylating agent, followed by the introduction of the methylamino group through reductive amination. The final step involves the formation of the propanamide moiety under controlled conditions, often using amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of trifluoroacetic acid in the final step helps in the purification and stabilization of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)pyrimidine-5-boronic acid
- (2S)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl]amino}propane-1-thiol
Uniqueness
Compared to similar compounds, 2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoroacetic acid component also enhances its stability and solubility, making it more versatile in various research and industrial contexts.
Properties
Molecular Formula |
C12H17F3N4O3 |
|---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N4O.C2HF3O2/c1-7(11-3)10(15)13-6-9-4-5-12-8(2)14-9;3-2(4,5)1(6)7/h4-5,7,11H,6H2,1-3H3,(H,13,15);(H,6,7) |
InChI Key |
FFPDYYRNWWSMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)CNC(=O)C(C)NC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)
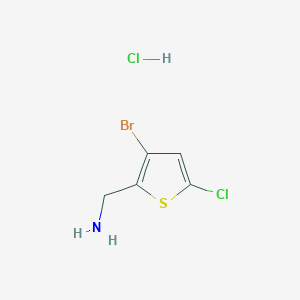
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid](/img/structure/B13512870.png)
![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]carbamate](/img/structure/B13512872.png)
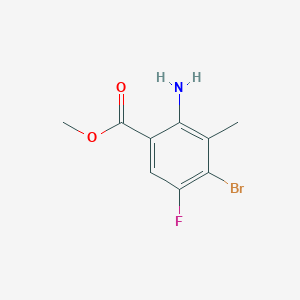
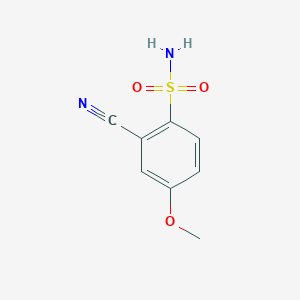
![[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol](/img/structure/B13512878.png)
